![molecular formula C9H10FNO2 B1453818 Methyl 2-amino-4-fluoro-3-methylbenzoate CAS No. 928839-58-1](/img/structure/B1453818.png)
Methyl 2-amino-4-fluoro-3-methylbenzoate
Overview
Description
Methyl 2-amino-4-fluoro-3-methylbenzoate, also known as M2AFMB, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless solid that is soluble in organic solvents and can be synthesized in a variety of ways. M2AFMB has been used in a number of scientific and medical research applications, including as a substrate for enzyme-catalyzed reactions and as a reagent for the synthesis of pharmaceuticals and other organic compounds. In addition, it has been used to study the biochemical and physiological effects of various compounds, as well as the advantages and limitations of laboratory experiments.
Scientific Research Applications
Antiviral Activity
Methyl 2-amino-4-fluoro-3-methylbenzoate: is a derivative of indole, which has been found to possess significant antiviral properties. Indole derivatives like this compound have been synthesized and tested for their inhibitory activity against various viruses. For instance, similar compounds have shown effectiveness against influenza A and Coxsackie B4 virus, indicating the potential of Methyl 2-amino-4-fluoro-3-methylbenzoate in antiviral research .
Environmental Applications
Compounds like Methyl 2-amino-4-fluoro-3-methylbenzoate can be utilized in environmental science, particularly in the treatment of wastewater. For example, biochar derived from algae residue has been used to adsorb dyes like methyl orange from wastewater, and similar compounds could enhance this process .
Biomedical Engineering
The indole derivatives are also explored in biomedical engineering for their potential in creating biosensors. These compounds can be integrated into metal-organic frameworks to develop sensors that detect biological markers .
properties
IUPAC Name |
methyl 2-amino-4-fluoro-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAJSIFCOAYAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-fluoro-3-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.